4-((3-Chlorophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid
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Description
4-((3-Chlorophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid, also known as CI-994, is a small molecule inhibitor that has been widely used in scientific research to study the mechanism of action of histone deacetylases (HDACs) and their role in various biological processes.
Scientific Research Applications
Molecular Docking and Biological Activity
A study by Vanasundari et al. (2018) focused on molecular docking, vibrational, structural, electronic, and optical studies of similar butanoic acid derivatives. They found that these compounds could inhibit Placenta Growth Factor (PIGF-1), suggesting potential biological activities. The analysis highlighted the stability of the molecule through hyper-conjugative interactions and charge delocalization, assessed using Natural Bond Orbital (NBO) analysis. These compounds also showed promise as candidates for nonlinear optical materials due to their dipole moment and first hyperpolarizabilities. This insight into butanoic acid derivatives' molecular properties underscores their potential pharmacological importance and the need for further investigation into similar compounds like 4-((3-Chlorophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid (Vanasundari et al., 2018).
Spectroscopic Analyses and Structural Characterization
Another critical area of application is in spectroscopic analyses and structural characterization. A study by Raju et al. (2015) on a structurally similar compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, used FT-IR, NMR, and X-ray diffraction for structural confirmation. The research determined the compound's vibrational wavenumbers and analyzed its molecular structure, providing insights into the charge transfer within the molecule and its potential for further chemical modification and application in various fields (Raju et al., 2015).
Nonlinear Optical Properties and Reactivity
The study of nonlinear optical properties and reactivity is another significant application. For instance, Mary et al. (2017) investigated the reactive and spectroscopic properties of a derivative of oxobutanoic acid, focusing on its optimized geometry, vibrational wavenumbers, and nonlinear optical properties through DFT calculations. This research helps in understanding the compound's reactivity and potential applications in materials science, particularly in developing new optical materials (Mary et al., 2017).
properties
IUPAC Name |
4-(3-chloroanilino)-2-(3-methylbutylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3/c1-10(2)6-7-17-13(15(20)21)9-14(19)18-12-5-3-4-11(16)8-12/h3-5,8,10,13,17H,6-7,9H2,1-2H3,(H,18,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFSZCBKENQMCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(CC(=O)NC1=CC(=CC=C1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Chlorophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid |
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